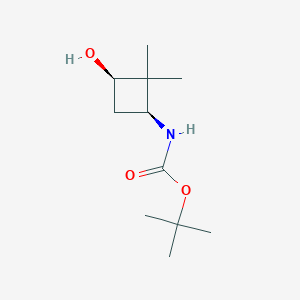
tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyclobutyl ring with two methyl groups, and a carbamate functional group. Its stereochemistry is defined by the (1S,3R) configuration, which is crucial for its reactivity and interactions in various chemical processes.
Méthodes De Préparation
The synthesis of tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves multi-step processes. One common method includes the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride, followed by the formation of the carbamate using tert-butyl chloroformate and a suitable base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions and ensure high yields .
Industrial production methods may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Analyse Des Réactions Chimiques
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
These reactions are typically carried out under controlled conditions to ensure selectivity and high yields. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a building block for pharmaceuticals highlights its importance in drug discovery and development.
Mécanisme D'action
The mechanism by which tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: This compound has a cyclopentyl ring instead of a cyclobutyl ring, which affects its reactivity and applications.
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclopentyl)carbamate: The presence of additional methyl groups on the cyclopentyl ring can influence the compound’s steric and electronic properties.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m0/s1 |
Clé InChI |
XSSLOTCOOFGGJW-JGVFFNPUSA-N |
SMILES isomérique |
CC1([C@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


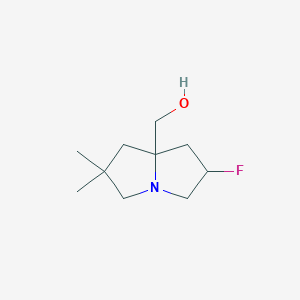
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
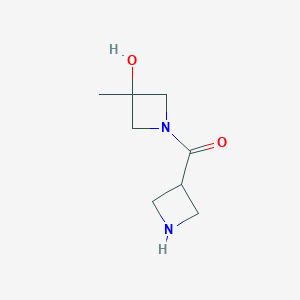


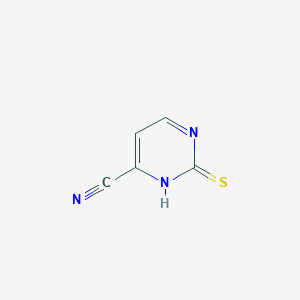
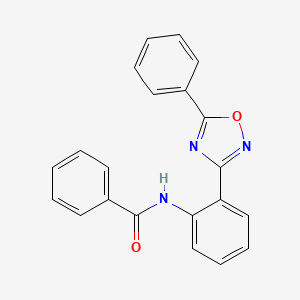
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
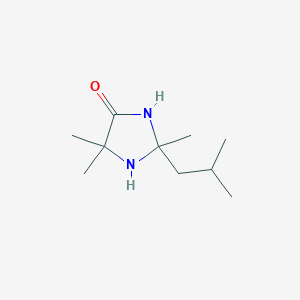
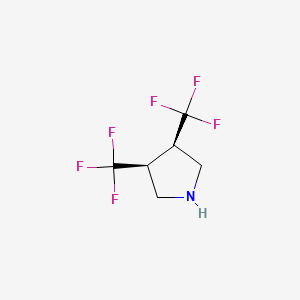
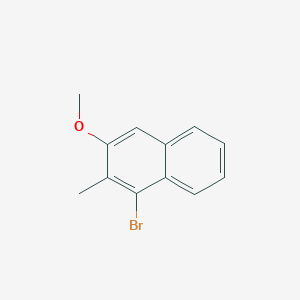
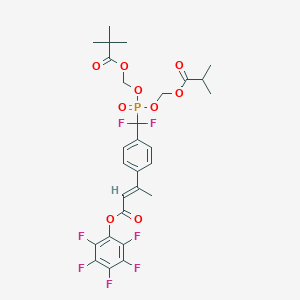
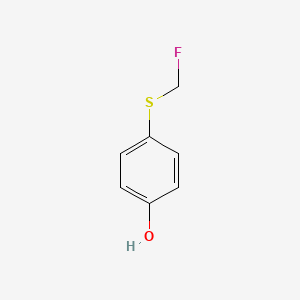
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
